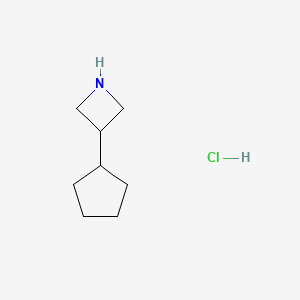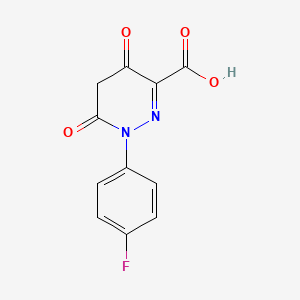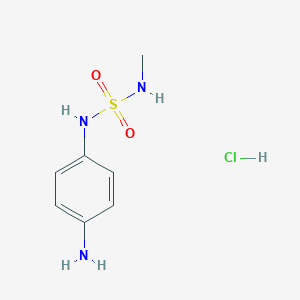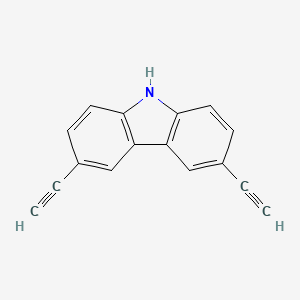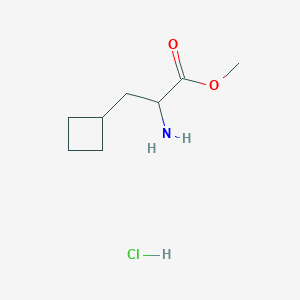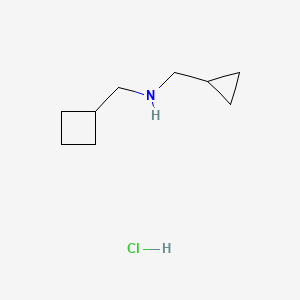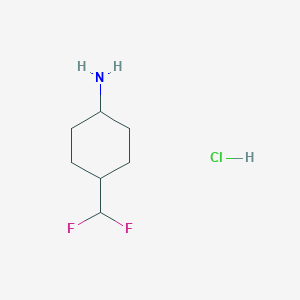
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride
Descripción general
Descripción
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride (4-DMCH) is a fluorinated cyclohexanamine derivative that has been studied for its potential therapeutic applications. It is a small molecule with a molecular weight of 190.6 g/mol and a melting point of 62-64 °C. 4-DMCH has been found to have a number of biochemical and physiological effects and has been the subject of numerous studies in both in vitro and in vivo models.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has also been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. Furthermore, it has been found to be a potent agonist of the G-protein coupled receptor 5-HT1A, which is involved in the regulation of serotonin levels in the brain.
Mecanismo De Acción
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to act as an inhibitor of the enzymes acetylcholinesterase (AChE) and monoamine oxidase (MAO). It has been found to bind to the active site of these enzymes, which prevents them from breaking down the neurotransmitters acetylcholine and monoamines respectively. Furthermore, 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to act as an agonist of the G-protein coupled receptor 5-HT1A, which increases the levels of serotonin in the brain.
Efectos Bioquímicos Y Fisiológicos
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride has been found to have a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine and monoamines in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. In addition, it has been found to have anti-inflammatory and anti-oxidant effects, which can lead to improved overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in laboratory experiments is that it is a relatively small molecule, which makes it easy to synthesize and manipulate. Furthermore, it has been found to have a number of biochemical and physiological effects, which makes it a useful tool for studying various biological processes. The main limitation of using 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride in laboratory experiments is that it is an inhibitor of the enzymes acetylcholinesterase and monoamine oxidase, so it can interfere with the normal function of these enzymes.
Direcciones Futuras
There are a number of potential future directions for research on 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride. These include further exploration of its biochemical and physiological effects, investigation of its potential therapeutic applications, and development of new synthesis methods for the compound. Additionally, further research could be done to investigate the potential side effects of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride, as well as its potential interactions with other drugs. Finally, further research could be done to explore the potential use of 4-(Difluoromethyl)cyclohexan-1-amine hydrochloride as a tool for studying various biological processes, such as signal transduction pathways, gene expression, and metabolism.
Propiedades
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h5-7H,1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQVLLLKXNZRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)cyclohexan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



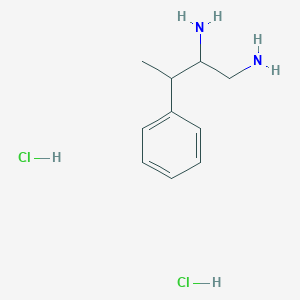
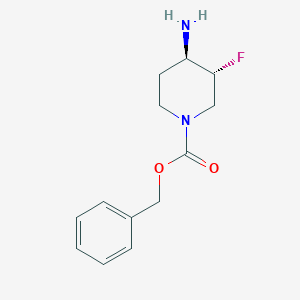
![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1458456.png)
![[4-(2-Phenyl-1H-imidazol-1-yl)benzyl]amine hydrochloride](/img/structure/B1458460.png)
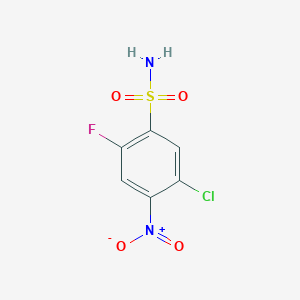
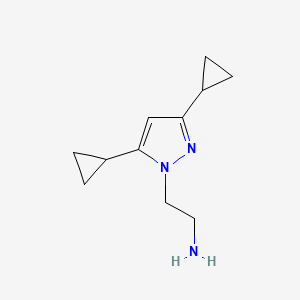
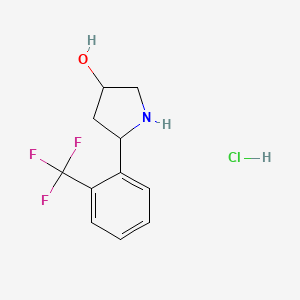
![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)
